N-(3-chloro-4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a pyrimidine core substituted with a 3-chloro-4-fluorophenyl group and a methoxy group, which contribute to its unique chemical properties and biological activities.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
Target of Action
N-(3-chloro-4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often shown to be overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
This compound acts by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase enzyme . This interrupts the signaling in target cancer cells with mutated and overactive EGFR .
Biochemical Pathways
The compound’s interaction with EGFR leads to the inhibition of the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . This affects the downstream signaling pathways, leading to a decrease in the proliferation of cancer cells .
Result of Action
The result of this compound’s action is the induction of apoptosis in cancer cells . The compound produces cell cycle arrest at the G2 phase, activates the intrinsic apoptotic pathway, causes nuclear fragmentation, and increases the levels of reactive oxygen species (ROS) .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may act as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) in preclinical rodent models
Cellular Effects
It is speculated that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses need to be tested and confirmed through rigorous scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide typically involves a multi-step process:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation, often using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Substitution with 3-chloro-4-fluorophenyl Group: This step involves a nucleophilic aromatic substitution reaction where the pyrimidine core reacts with 3-chloro-4-fluoroaniline under conditions such as heating in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives, using reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives or nitro compounds.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine, used as an EGFR inhibitor in cancer therapy.
Erlotinib: Another EGFR inhibitor with a similar structure but different substituents on the aromatic ring.
Uniqueness
N-(3-chloro-4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness can translate into different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3O2/c1-19-11-5-10(15-6-16-11)12(18)17-7-2-3-9(14)8(13)4-7/h2-6H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSIBOKBOIMYRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.